(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1 |
InChI Key |
FHHRUGXTFGAUGE-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)[C@H]1CO |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CO |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The ketone precursor, 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, is synthesized via Friedel-Crafts acylation of benzene derivatives with succinic anhydride, followed by cyclization. Alternatively, hydroxymethylation of 3,4-dihydronaphthalen-1(2H)-one using formaldehyde under basic conditions yields the prochiral ketone.
Catalytic Systems
Ru and Ir complexes with chiral ligands (e.g., (S)-SegPhos, (R)-BINAP) achieve enantioselectivity >95% ee. For example:
Table 1: Catalytic Hydrogenation Conditions
Chiral Pool Synthesis
Chiral pool strategies leverage enantiopure starting materials to transfer stereochemistry.
Starting Material: (R)-1,2,3,4-Tetrahydronaphthalen-1-amine
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine is oxidized to the corresponding ketone via Jones oxidation, followed by hydroxymethylation using paraformaldehyde.
Procedure :
-
Oxidation : (R)-1,2,3,4-Tetrahydronaphthalen-1-amine → 3,4-dihydronaphthalen-1(2H)-one using CrO₃/H₂SO₄ (85% yield).
-
Hydroxymethylation : Reaction with paraformaldehyde and NaBH₄ in THF introduces the hydroxymethyl group (72% yield).
Enzymatic Resolution
Kinetic resolution of racemic mixtures using lipases or esterases provides enantiopure (R)-isomers.
Lipase-Catalyzed Esterification
Racemic 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is subjected to esterification with vinyl acetate using Candida antarctica lipase B (CAL-B). The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted (ee >98%).
Table 2: Enzymatic Resolution Parameters
Friedel-Crafts Alkylation and Reduction
This two-step approach constructs the naphthalenone core and introduces the hydroxymethyl group.
Friedel-Crafts Acylation
Benzene derivatives react with succinic anhydride in the presence of AlCl₃ to form 3,4-dihydronaphthalen-1(2H)-one.
Hydroxymethylation
The ketone is treated with formaldehyde and sodium metaborate in water at 50°C, followed by NaBH₄ reduction to install the hydroxymethyl group.
Optimized Conditions :
Stereochemical Analysis and Validation
Chiral HPLC
Enantiopurity is confirmed using chiral stationary phases (e.g., Chiralpak AD-H). The (R)-enantiomer elutes at 12.5 min (hexane:isopropanol = 90:10).
X-ray Crystallography
Single-crystal X-ray analysis of derivatives (e.g., morpholine-substituted analogs) verifies absolute configuration. Bond lengths (C=O: 1.22 Å) and torsion angles (C2–C11–C12: 176.5°) align with (R)-stereochemistry.
Comparative Evaluation of Methods
Table 3: Method Comparison
| Method | Key Advantage | Limitation | Scale-Up Feasibility |
|---|---|---|---|
| Asymmetric Hydrogenation | High ee (>95%) | Requires high-pressure H₂ | Moderate |
| Chiral Pool | Uses cheap starting material | Multi-step synthesis | High |
| Enzymatic Resolution | Mild conditions | Maximum 50% yield | Low |
Scientific Research Applications
Medicinal Chemistry
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has shown promise in medicinal chemistry for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various pharmacological properties.
- Antioxidant Activity : Studies indicate that naphthalene derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is crucial for developing drugs aimed at treating conditions related to oxidative damage .
- Anticancer Properties : Research has demonstrated that certain naphthalene derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its versatile functional groups.
- Synthesis of Complex Molecules : (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is utilized in the synthesis of more complex organic molecules through various reactions such as Friedel-Crafts acylation and reduction reactions. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in synthetic organic chemistry .
Material Science
The unique properties of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one have led to its exploration in material science.
- Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 3,4-dihydronaphthalen-1(2H)-one derivatives are highly dependent on substituents at the C2, C7, and aromatic positions. Key analogs include:
Key Observations :
- Chalcone Derivatives: Compounds with α,β-unsaturated ketone moieties (e.g., benzylidene groups) exhibit enhanced bioactivity due to electrophilic reactivity. For example, (E)-2-(3,4-dichlorobenzylidene)-7-hydroxy derivatives act as monoamine oxidase inhibitors .
- Hydroxyl and Methoxy Groups : Hydroxyl substituents (e.g., C6-OH in ) correlate with anti-inflammatory activity, while methoxy groups improve lipophilicity and membrane permeability .
- Halogenation : Fluorine and chlorine atoms at aromatic positions enhance metabolic stability and binding affinity to target enzymes .
Structural and Crystallographic Insights
- Crystal Packing: Derivatives like 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one crystallize in monoclinic systems (space group P21/n) with dihedral angles between aromatic rings of ~73°, influencing intermolecular interactions .
- Hydrogen Bonding : Hydroxyl and carbonyl groups form robust hydrogen-bonding networks, critical for stabilizing crystal structures and enhancing solubility .
Biological Activity
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, also known as (R)-3-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, is a compound of significant interest due to its biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The synthesis of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one generally involves multi-step reactions starting from hydroxy-substituted benzene and succinic anhydride. The process typically includes Friedel-Crafts acylation followed by reduction and cyclization reactions. The final product features a hydroxymethyl group that enhances its reactivity and potential for biological interactions .
Chemical Structure:
- Molecular Formula: C11H12O2
- Molecular Weight: 176.21 g/mol
- CAS Number: 534599-18-3
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .
Cytotoxicity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits potent cytotoxicity against several cancer types, including ovarian adenocarcinoma and T lymphoma cells. The IC50 values for these assays suggest that (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one could be a promising candidate for anticancer drug development .
The biological activity of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is believed to be linked to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl group. This structural feature allows it to participate in electron transfer processes and potentially disrupt cellular functions in target organisms or cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of various naphthalene derivatives, including (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one. The results indicated that this compound exhibited an MIC of 9.2 μg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Assessment
In another investigation focused on the cytotoxic effects of naphthoquinones, (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one was tested against various cancer cell lines. The compound showed an IC50 value of 0.5 μg/mL against human ovarian adenocarcinoma cells, indicating strong anticancer properties compared to other tested compounds .
Comparative Analysis
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one | 9.2 | 0.5 | Staphylococcus aureus / Ovarian adenocarcinoma |
| Flaviogeranin D | 9.2 | 0.6 | S. aureus / Cervical cancer cells |
| Other Naphthoquinones | Varies | Varies | Various bacterial and cancer cell lines |
Q & A
Advanced Research Question
- FT-IR : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C=C aromatic vibrations at ~1600 cm⁻¹ .
- NMR : ¹H NMR distinguishes E/Z isomers via olefinic proton coupling constants (J = 12–16 Hz for trans) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) in polymorphs .
How to optimize Claisen-Schmidt condensation for sterically hindered DHN derivatives?
Advanced Research Question
Steric hindrance from substituents (e.g., trifluoromethyl groups) necessitates modified conditions:
- Solvent : Use DMF or THF to enhance solubility .
- Catalyst : Switch to KOH/EtOH for faster kinetics .
- Temperature : Prolonged reflux (8–12 hours) improves yields for bulky aldehydes .
Example: 2-(3,5-Dimethoxybenzylidene)-7-bromo-DHN required 5 mL methanol and 4.0 mmol aldehyde for 86% yield .
Key Data Contradictions and Resolutions
| Issue | Resolution Strategy | References |
|---|---|---|
| Polymorph identification | Compare unit-cell parameters | |
| Hydrogen placement in refinement | Use SHELXL constraints | |
| Enantiomer separation | Validate with multiple HPLC columns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
